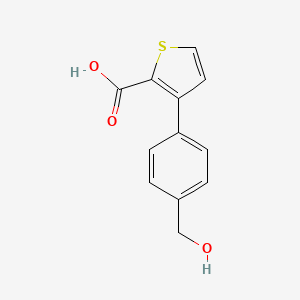
3-(4-Hydroxymethylphenyl)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Hydroxymethylphenyl)thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. This compound is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a thiophene ring substituted with a carboxylic acid group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 3-(4-Hydroxymethylphenyl)thiophene-2-carboxylic acid, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions. For instance, the Gewald reaction involves the condensation of an α-methylene carbonyl compound with sulfur and an α-cyano ester .
Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and efficiency. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed for the large-scale synthesis of thiophene derivatives . These methods provide high yields and are suitable for the production of complex thiophene-based compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-Hydroxymethylphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxymethyl group can be oxidized to form a carboxylic acid, while the thiophene ring can undergo electrophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in the reactions of thiophene derivatives include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Electrophilic substitution reactions often involve the use of halogens or nitrating agents under acidic conditions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation of the hydroxymethyl group can yield 3-(4-Carboxyphenyl)thiophene-2-carboxylic acid, while electrophilic substitution can introduce various functional groups onto the thiophene ring .
Applications De Recherche Scientifique
3-(4-Hydroxymethylphenyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives are investigated for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities . In the industry, thiophene-based compounds are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mécanisme D'action
The mechanism of action of 3-(4-Hydroxymethylphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For instance, some thiophene-based compounds act as inhibitors of kinases, enzymes that play a crucial role in cell signaling pathways . The exact mechanism of action depends on the specific structure and functional groups present in the compound.
Comparaison Avec Des Composés Similaires
3-(4-Hydroxymethylphenyl)thiophene-2-carboxylic acid can be compared with other thiophene derivatives, such as 3-Methyl-2-thiophenecarboxylic acid and 2-Butylthiophene . While these compounds share a common thiophene ring structure, their unique substituents confer different chemical and biological properties. For example, 3-Methyl-2-thiophenecarboxylic acid is used in the synthesis of anticancer agents, while 2-Butylthiophene is utilized in the development of anti-atherosclerotic agents . The presence of the hydroxymethyl group in this compound makes it distinct and potentially useful for specific applications in medicinal chemistry and material science.
Propriétés
Numéro CAS |
1365968-90-6 |
|---|---|
Formule moléculaire |
C12H10O3S |
Poids moléculaire |
234.27 g/mol |
Nom IUPAC |
3-[4-(hydroxymethyl)phenyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O3S/c13-7-8-1-3-9(4-2-8)10-5-6-16-11(10)12(14)15/h1-6,13H,7H2,(H,14,15) |
Clé InChI |
BCJQRJNKCKCSOI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CO)C2=C(SC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


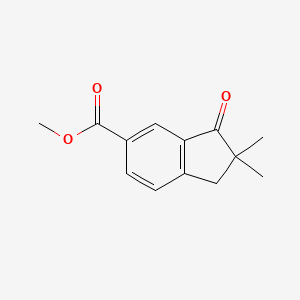
![5-(o-Tolyl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B12994730.png)
![Methyl 3-(4-bromo-1H-pyrazol-1-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12994737.png)


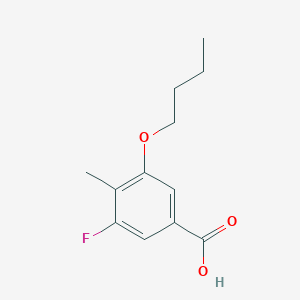
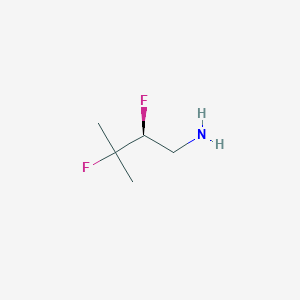
![tert-Butyl 9-amino-1-fluoro-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12994778.png)
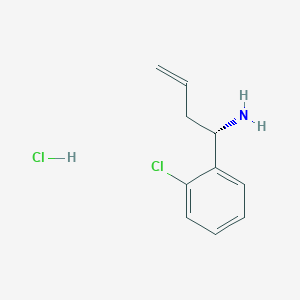
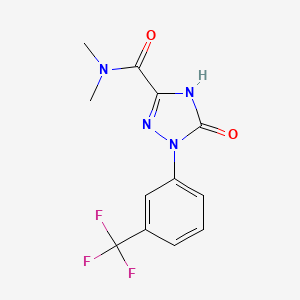
![3-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B12994801.png)

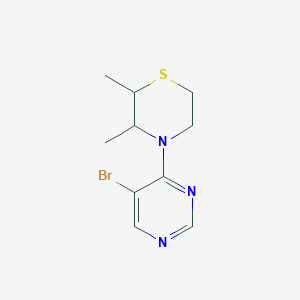
![N-(3,4-Dimethyl-phenyl)-2-{2-methoxy-4-[(pyridine-4-carbonyl)-hydrazonomethyl]-phenoxy}-acetamide](/img/structure/B12994809.png)
